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Compound of Interest

Compound Name:
3-Amino-4-pyridazinecarboxylic

acid

Cat. No.: B112273 Get Quote

Disclaimer: Experimental spectroscopic data for 3-Amino-4-pyridazinecarboxylic acid (CAS:

21141-03-7) is not readily available in public databases. The data presented herein is

predictive, based on the analysis of its functional groups and comparison with structurally

similar compounds. This guide is intended to serve as a reference for researchers undertaking

the synthesis and characterization of this molecule.

Introduction
3-Amino-4-pyridazinecarboxylic acid is a heterocyclic compound incorporating a pyridazine

ring substituted with both an amino and a carboxylic acid group. Such structures are of

significant interest in medicinal chemistry and drug development due to their potential as

scaffolds for biologically active molecules. Accurate spectroscopic characterization is the

cornerstone of chemical synthesis and analysis, ensuring compound identity, purity, and

structural integrity. This document provides a predictive summary of the expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this

compound, alongside generalized experimental protocols for data acquisition.

Compound Details:

IUPAC Name: 3-aminopyridazine-4-carboxylic acid

CAS Number: 21141-03-7
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Molecular Formula: C₅H₅N₃O₂

Molecular Weight: 139.11 g/mol

Physical Properties: Reported as an off-white to light brown solid with a melting point of 261-

263 °C (with decomposition).

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Amino-4-
pyridazinecarboxylic acid. These predictions are based on established principles of

spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded in a solvent like DMSO-d₆, which can solubilize the polar

compound and exchange with the acidic and amine protons.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~13.0 - 14.0 Broad Singlet 1H -COOH

Acidic proton,

chemical shift is

concentration

and temperature

dependent.

~8.5 - 8.7 Doublet 1H H-6 (pyridazine)

Proton adjacent

to two nitrogen

atoms, expected

to be downfield.

~7.8 - 8.0 Doublet 1H H-5 (pyridazine)

~6.5 - 7.0 Broad Singlet 2H -NH₂

Amine protons,

may be broad

due to exchange.
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Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm) Assignment Notes

~168.0 -COOH
Carbonyl carbon of the

carboxylic acid.

~155.0 C-3
Carbon bearing the amino

group, significantly shielded.

~150.0 C-6
Aromatic carbon adjacent to

two nitrogens.

~130.0 C-5 Aromatic CH.

~125.0 C-4
Carbon bearing the carboxylic

acid group.

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrations of the amino and carboxylic acid

functional groups, as well as the pyridazine ring system.

Table 3: Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3400 - 3300 Medium
N-H Asymmetric

Stretch
Primary Amine (-NH₂)

3300 - 3200 Medium
N-H Symmetric

Stretch
Primary Amine (-NH₂)

3300 - 2500 Broad O-H Stretch
Carboxylic Acid (-

COOH)

~1700 Strong C=O Stretch
Carboxylic Acid (-

COOH)

~1640 Medium N-H Bend Primary Amine (-NH₂)

1600 - 1450 Medium
C=C and C=N Ring

Stretches
Pyridazine Ring

~1300 Medium C-O Stretch
Carboxylic Acid (-

COOH)

Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information

through fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
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m/z Ratio Predicted Ion Notes

139 [M]⁺ Molecular ion peak.

122 [M - NH₃]⁺ or [M - OH]⁺
Loss of ammonia or a hydroxyl

radical.

111 [M - CO]⁺ or [M - N₂]⁺
Loss of carbon monoxide or

nitrogen gas.

94 [M - COOH]⁺
Loss of the carboxylic acid

group.

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data described above.

Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-4-pyridazinecarboxylic
acid in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover a range of -2 to 16 ppm.

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover a range of 0 to 200 ppm.

A larger number of scans will be required due to the low natural abundance of ¹³C.
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Data Processing: Process the raw data (FID) using appropriate software. This includes

Fourier transformation, phase correction, and baseline correction. Reference the spectra to

the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.5 ppm for ¹³C).

IR Spectroscopy
Sample Preparation: Prepare a solid sample using either the KBr (potassium bromide) pellet

method or Attenuated Total Reflectance (ATR).

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture

thoroughly and press it into a thin, transparent pellet using a hydraulic press.

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (for KBr) or clean ATR crystal.

Place the sample in the spectrometer and record the sample spectrum.

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent

such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,

such as Electrospray Ionization (ESI) for soft ionization or Electron Ionization (EI) for

fragmentation analysis.

Data Acquisition:
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Introduce the sample into the ion source.

Acquire data in both positive and negative ion modes (for ESI) to determine the most

stable ionization.

Set the mass analyzer to scan over a relevant m/z range (e.g., 50-500 amu).

For structural elucidation, perform tandem MS (MS/MS) on the parent ion to induce

fragmentation.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

interpret the major fragment ions.

Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a synthesized chemical compound like 3-Amino-4-pyridazinecarboxylic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b112273?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Purification

Spectroscopic Analysis

Conclusion

Chemical Synthesis

Purification
(Recrystallization / Chromatography)

Mass Spectrometry (MS)
- Molecular Weight

- Formula Confirmation

Infrared (IR) Spectroscopy
- Functional Group ID

NMR Spectroscopy
(¹H, ¹³C, 2D)

- Structural Elucidation

Data Interpretation
& Comparison

Structure Confirmed
& Purity Assessed

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Characterization.
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To cite this document: BenchChem. [Technical Guide to the Spectroscopic Profile of 3-
Amino-4-pyridazinecarboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112273#spectroscopic-data-nmr-ir-mass-spec-of-3-
amino-4-pyridazinecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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